2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
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Overview
Description
2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone is a compound that features a trifluoromethyl group, a benzylsulfanyl group, and a pyrimidinone core. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of molecules, often enhancing their stability and bioactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as copper complexes, to facilitate the formation of the trifluoromethylated product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfanyl)-3-methyl-4(3H)-pyrimidinone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
2-(benzylsulfanyl)-6-(trifluoromethyl)-4(3H)-pyrimidinone: Similar structure but with variations in the position of the trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone makes it unique compared to other similar compounds. This group enhances the compound’s stability, bioactivity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCVIHPOOBJCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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